Trans-4-((5-bromopyridin-2-yl)oxy)cyclohexanamine

Description

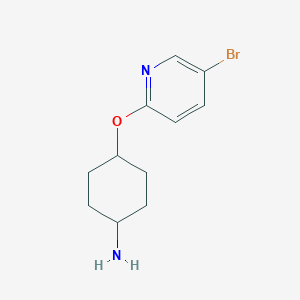

Trans-4-((5-bromopyridin-2-yl)oxy)cyclohexanamine is a cyclohexane derivative featuring a trans-configuration substituent at the 4-position of the cyclohexane ring, linked via an ether bond to a 5-bromopyridin-2-yl group.

Properties

Molecular Formula |

C11H15BrN2O |

|---|---|

Molecular Weight |

271.15 g/mol |

IUPAC Name |

4-(5-bromopyridin-2-yl)oxycyclohexan-1-amine |

InChI |

InChI=1S/C11H15BrN2O/c12-8-1-6-11(14-7-8)15-10-4-2-9(13)3-5-10/h1,6-7,9-10H,2-5,13H2 |

InChI Key |

PNSRTVQVIJKVEL-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(CCC1N)OC2=NC=C(C=C2)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Trans-4-((5-bromopyridin-2-yl)oxy)cyclohexanamine typically involves a multi-step process. One common method includes the following steps:

Formation of the bromopyridine moiety: This can be achieved through the bromination of pyridine using bromine or N-bromosuccinimide (NBS) under controlled conditions.

Coupling with cyclohexanamine: The bromopyridine is then coupled with cyclohexanamine using a suitable coupling agent such as a palladium catalyst in a Suzuki-Miyaura cross-coupling reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

Trans-4-((5-bromopyridin-2-yl)oxy)cyclohexanamine can undergo various types of chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding oxides.

Reduction: The bromopyridine moiety can be reduced under specific conditions.

Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.

Substitution: Nucleophiles like sodium azide (NaN₃) or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amine group may yield nitroso or nitro derivatives, while substitution of the bromine atom can introduce a wide range of functional groups.

Scientific Research Applications

Trans-4-((5-bromopyridin-2-yl)oxy)cyclohexanamine has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of biological pathways and enzyme interactions.

Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Trans-4-((5-bromopyridin-2-yl)oxy)cyclohexanamine involves its interaction with specific molecular targets. The bromopyridine moiety can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The cyclohexanamine part of the molecule can also play a role in binding to biological targets, influencing the overall activity of the compound.

Comparison with Similar Compounds

Substituent Variations on the Pyridine Ring

The pyridine ring’s substitution pattern significantly impacts physicochemical and biological properties. Key analogs include:

Key Observations :

- Halogen Effects: Bromine’s larger atomic radius and higher molecular weight compared to chlorine increase lipophilicity and may enhance membrane permeability.

- Positional Isomerism : The 5-bromo substituent (meta position) may alter electronic effects differently than 3-chloro (ortho position), influencing hydrogen bonding or π-π stacking interactions .

Salt Forms and Solubility

Trans-4-[(3-chloropyridin-2-yl)oxy]cyclohexan-1-amine dihydrochloride (CAS 2059909-60-1) is a hydrochloride salt form, enhancing aqueous solubility compared to the free base. This property is critical for its utility as a reference standard in chromatographic analysis . In contrast, the free base form of this compound likely exhibits lower solubility, necessitating organic solvents for experimental handling.

Structural Analogues in Drug Development

Compounds like 5-bromo-2-N-[7-methoxy-3,4-dihydrospiro[1,4-benzoxazine-2,10-cyclopropane]-6-yl]-4-N-[4-(pyridin-2-ylmethoxy)phenyl]pyrimidine-2,4-diamine () share the 5-bromopyridine motif but incorporate additional heterocyclic systems. Such derivatives highlight the versatility of bromopyridine-containing scaffolds in kinase inhibition or receptor modulation.

Q & A

Q. What regulatory documentation is required for cross-institutional collaboration?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.